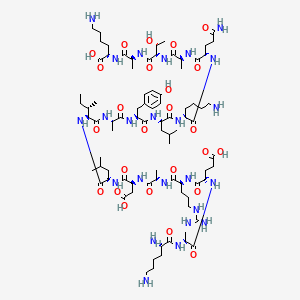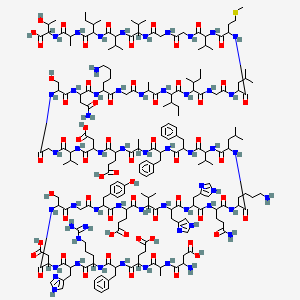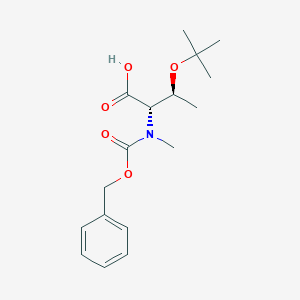
Z-Cha-OH.DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Cha-OH.DCHA, also known as (S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid dicyclohexylammonium salt , is a compound used in various applications. It has a molecular weight of 486.70 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that compounds of this nature are often used in peptide synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C29H46N2O4 . Unfortunately, the specific structural details were not found in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving this compound were not found in the search results. However, it’s important to note that such compounds are often involved in complex biochemical reactions, particularly in the context of peptide synthesis .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 486.70 . More specific physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Dynamic Consent in Biomedical Research : The concept of Dynamic Consent (DC) offers a new approach to consent in biomedical research, designed for the modern research landscape. DC employs a personalized, digital communication interface connecting researchers and participants, thus fostering a more engaged and informed participant population. This system, beneficial for improving transparency and public trust, could be relevant in research applications involving new chemical compounds like "Z-Cha-OH.DCHA" in biomedical contexts (Kaye et al., 2014).
Photocatalysis with Z-Scheme Heterojunctions : The synthesis and application of a Z-scheme BiFeO3-g-C3N4-WO3 photocatalyst, utilized for hydrogen generation and degradation of pollutants under visible light irradiation, demonstrate the potential of Z-scheme heterojunctions in photocatalytic applications. Such materials, with their enhanced separation efficiency of photo-induced charge carriers and redox ability, could be relevant to the research applications of compounds like "this compound" (Ali et al., 2020).
Catalytic Enhancement in Chemical Reactions : The use of nanometer zinc oxide (ZnO) powders to catalytically enhance the ozonation for degradation of dichloroacetic acid in water demonstrates the potential of nanomaterials in improving the efficiency of chemical reactions. This example highlights the relevance of catalytic materials in research applications involving chemical compounds (Zhai et al., 2010).
Cytosensors for Cancer Detection : The development of an electrochemical cytosensor using a binding-induced dual catalytic hairpin assembly for highly selective and sensitive detection of cancer cells illustrates the intersection of chemical compounds and biomedical diagnostics. This innovation could provide insights into the potential biomedical applications of compounds like "this compound" (Zhang et al., 2018).
Photocatalytic Activity in Environmental Remediation : The study of F-doped ZnO nano- and meso-crystals for the degradation of diclofenac, a common contaminant, underscores the role of chemically modified materials in environmental remediation. The enhanced generation of hydroxyl radicals by these materials showcases their potential in applications related to water treatment and pollution control (Vitiello et al., 2020).
Wirkmechanismus
Target of Action
Z-Cha-OH.DCHA is a derivative of the amino acid leucine . Amino acids and their derivatives are known to influence various biological processes, including the secretion of anabolic hormones
Mode of Action
The exact mode of action of this compound is not well-documented. As a leucine derivative, it may interact with its targets in a manner similar to other amino acids and their derivatives. These compounds are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
The specific biochemical pathways affected by Z-Cha-OHGiven its nature as a leucine derivative, it may be involved in protein synthesis and other metabolic processes related to amino acids .
Result of Action
The molecular and cellular effects of Z-Cha-OHAs a leucine derivative, it may contribute to protein synthesis and other metabolic processes .
Safety and Hazards
Zukünftige Richtungen
The future directions of Z-Cha-OH.DCHA are not explicitly mentioned in the search results. However, given its use in peptide synthesis , it may continue to play a role in the development of new peptides and proteins for various applications in research and medicine.
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.C12H23N/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20);11-13H,1-10H2/t15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRYYPLNVRWFOR-RSAXXLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












